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Compound of Interest

Compound Name: 4-(1-Phenylethyl)resorcinol

Cat. No.: B122247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-(1-Phenylethyl)resorcinol, a potent tyrosinase inhibitor, is a key active ingredient in the

cosmetic and pharmaceutical industries for its skin-lightening properties.[1][2] A thorough

understanding of its chemical structure and purity is paramount for quality control and

formulation development. This technical guide provides an in-depth overview of the

spectroscopic analysis of 4-(1-Phenylethyl)resorcinol, including nuclear magnetic resonance

(NMR), Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis)

spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and

representative spectral data are presented to aid researchers in the characterization of this

compound. Furthermore, a diagram of the tyrosinase inhibition pathway is included to provide

context for its biological activity.

Chemical Structure and Properties
IUPAC Name: 4-(1-phenylethyl)benzene-1,3-diol[3]

Synonyms: Phenylethyl resorcinol, SymWhite 377®[3]

CAS Number: 85-27-8[2]

Molecular Formula: C₁₄H₁₄O₂[3]
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Molecular Weight: 214.26 g/mol [3]

Spectroscopic Data
The following sections present representative spectroscopic data for 4-(1-
Phenylethyl)resorcinol. It is important to note that exact spectral values may vary slightly

depending on the experimental conditions, such as the solvent and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for 4-(1-Phenylethyl)resorcinol (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 - 7.15 m 5H Phenyl-H

~6.90 d 1H Resorcinol-H

~6.40 dd 1H Resorcinol-H

~6.30 d 1H Resorcinol-H

~5.50 br s 2H OH

~4.10 q 1H CH

~1.60 d 3H CH₃

Note: 'm' denotes multiplet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'q' denotes

quartet, and 'br s' denotes broad singlet. The chemical shifts for the hydroxyl (OH) protons can

be variable and may exchange with deuterium in the solvent.

Table 2: Predicted ¹³C NMR Data for 4-(1-Phenylethyl)resorcinol (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~155.0 C-OH

~154.5 C-OH

~145.0 Phenyl-C (quaternary)

~130.0 Resorcinol-CH

~128.5 Phenyl-CH

~127.0 Phenyl-CH

~126.0 Phenyl-CH

~115.0 Resorcinol-C (quaternary)

~108.0 Resorcinol-CH

~103.0 Resorcinol-CH

~45.0 CH

~21.0 CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The

spectrum is typically recorded from a solid sample, either as a KBr pellet or using an

Attenuated Total Reflectance (ATR) accessory.[4][5][6][7][8]

Table 3: Representative FTIR Absorption Bands for 4-(1-Phenylethyl)resorcinol
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Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Medium C-H stretch (aliphatic)

1620 - 1580 Strong C=C stretch (aromatic)

1500 - 1400 Strong C=C stretch (aromatic)

1300 - 1000 Strong C-O stretch (phenol)

850 - 700 Strong
C-H bend (aromatic out-of-

plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is

particularly useful for conjugated systems. The spectrum is typically recorded in a solvent such

as ethanol or methanol.

Table 4: UV-Vis Absorption Data for 4-(1-Phenylethyl)resorcinol (in Ethanol)

λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)

~280 Data not available

Note: The exact λmax and molar absorptivity can be influenced by the solvent and pH.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 5: Predicted Mass Spectrometry Fragmentation Data for 4-(1-Phenylethyl)resorcinol
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m/z Interpretation

214 [M]⁺ (Molecular ion)

199 [M - CH₃]⁺

105 [C₆H₅-CH-CH₃]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 4-(1-
Phenylethyl)resorcinol. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 4-(1-Phenylethyl)resorcinol for ¹H NMR and 20-30 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃)

in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Setup (for a 400 MHz spectrometer):

¹H NMR:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4.0 s

¹³C NMR:
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Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: 1.0 s

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale to the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy (ATR Method)
Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Background Measurement:

Acquire a background spectrum of the empty, clean ATR crystal.

Sample Measurement:

Place a small amount of solid 4-(1-Phenylethyl)resorcinol onto the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum.

Data Processing:
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 4-(1-Phenylethyl)resorcinol of a known concentration (e.g., 1

mg/mL) in a suitable UV-grade solvent (e.g., ethanol).

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5,

10, 15, 20, 25 µg/mL).

Instrument Setup:

Set the spectrophotometer to scan a wavelength range of 200-400 nm.

Measurement:

Fill a quartz cuvette with the solvent to be used as a blank and zero the instrument.

Measure the absorbance of each of the standard solutions, starting from the lowest

concentration.

To determine the λmax, scan one of the mid-range concentrations across the full

wavelength range.

Data Processing:

Identify the wavelength of maximum absorbance (λmax).

Plot a calibration curve of absorbance at λmax versus concentration.

The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εbc), where A

is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar

concentration.

Signaling Pathway and Experimental Workflows
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Tyrosinase Inhibition Pathway
4-(1-Phenylethyl)resorcinol functions as a skin-lightening agent by inhibiting the enzyme

tyrosinase, a key regulator of melanin production.[1][2] The proposed mechanism involves the

binding of the resorcinol moiety to the active site of tyrosinase, thereby preventing the

conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

